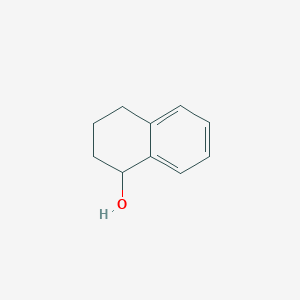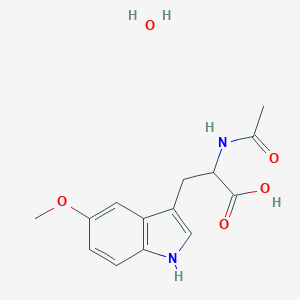
N-Acetyl-5-methoxy-DL-tryptophan monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Acetyl-5-methoxy-DL-tryptophan monohydrate is a chemical compound with the molecular formula C14H16N2O4•H2O and a molecular weight of 294.30 . It is also known as DL-N-Acetyl-2-amino-3-(5-methoxyindolyl)propionic acid monohydrate . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of N-Acetyl-5-methoxy-DL-tryptophan monohydrate is represented by the formula C14H16N2O4•H2O . This indicates that the molecule contains 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms, along with one water molecule.Physical And Chemical Properties Analysis
N-Acetyl-5-methoxy-DL-tryptophan monohydrate appears as an off-white to slightly red crystalline powder . It is soluble in acetone but insoluble in water . It has a melting point of 188°C and a predicted boiling point of 679.4°C at 760 mmHg . The refractive index is predicted to be 1.62 .Mechanism of Action
While the specific mechanism of action for N-Acetyl-5-methoxy-DL-tryptophan monohydrate is not provided, it’s worth noting that tryptophan, a related compound, serves as the precursor for the synthesis of serotonin and melatonin . Serotonin is a neurotransmitter that contributes to feelings of well-being and happiness, while melatonin is a hormone that regulates sleep-wake cycles .
Safety and Hazards
properties
IUPAC Name |
2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4.H2O/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12;/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNWPDYPJSSDHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647360 |
Source


|
| Record name | N-Acetyl-5-methoxytryptophan--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-5-methoxy-DL-tryptophan monohydrate | |
CAS RN |
114926-33-9 |
Source


|
| Record name | N-Acetyl-5-methoxytryptophan--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

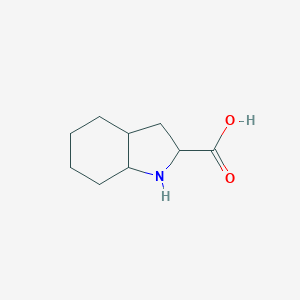
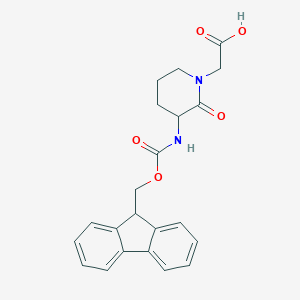

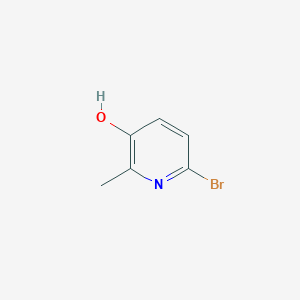

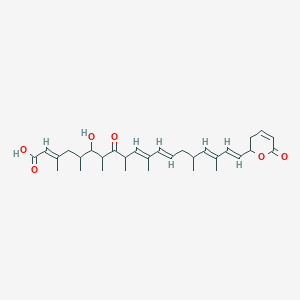
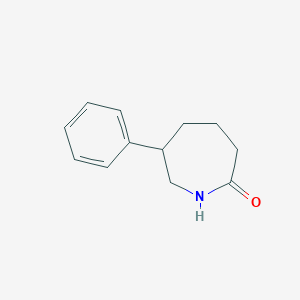
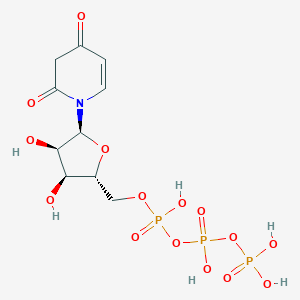

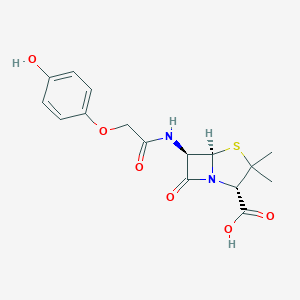

![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)

